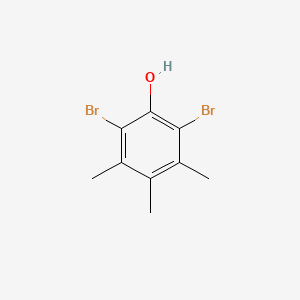

2,6-Dibromo-3,4,5-trimethylphenol

Description

Chemical Name: Phenol, 2,6-dibromo-3,4,5-trimethyl- CAS No.: 57825-70-4 Molecular Formula: C₉H₁₀Br₂O Molecular Weight: 293.986 g/mol Structural Features: This compound features two bromine atoms at the 2- and 6-positions of the phenolic ring and three methyl groups at the 3-, 4-, and 5-positions. The bromine atoms act as strong electron-withdrawing groups, while the methyl groups contribute steric bulk and electron-donating effects .

Properties

Molecular Formula |

C9H10Br2O |

|---|---|

Molecular Weight |

293.98 g/mol |

IUPAC Name |

2,6-dibromo-3,4,5-trimethylphenol |

InChI |

InChI=1S/C9H10Br2O/c1-4-5(2)7(10)9(12)8(11)6(4)3/h12H,1-3H3 |

InChI Key |

UIKWFTVJRRTFNL-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)Br)O)Br)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes for 2,6-Dibromo-3,4,5-Trimethylphenol

Direct Electrophilic Bromination of 3,4,5-Trimethylphenol

The most straightforward route involves the electrophilic bromination of 3,4,5-trimethylphenol. In this method, bromine (Br₂) acts as the electrophilic agent, targeting the ortho positions relative to the hydroxyl group. The methyl substituents at positions 3, 4, and 5 sterically hinder para substitution, directing bromination exclusively to positions 2 and 6.

A typical procedure involves dissolving 3,4,5-trimethylphenol in glacial acetic acid, followed by dropwise addition of bromine at 0–5°C. The reaction is quenched with sodium thiosulfate to neutralize excess bromine, yielding a crude product that is recrystallized from ethanol. While this method is conceptually simple, challenges arise from controlling regioselectivity and minimizing polybromination. Industrial-scale implementations often employ iron(III) bromide (FeBr₃) as a catalyst to enhance reaction efficiency.

Key Reaction Parameters:

- Temperature : 0–10°C (prevents side reactions)

- Solvent : Glacial acetic acid (polar aprotic medium)

- Molar Ratio : 2.2 equivalents Br₂ per equivalent phenol (ensures complete di-substitution)

Transhalogenation of Diiodo-3,4,5-Trimethylphenol

An alternative approach adapts the transhalogenation methodology reported for 2,6-dibromo-3,4,5-trimethoxybenzoic acid. Starting with 2,6-diiodo-3,4,5-trimethylphenol, bromine is introduced via a halogen-exchange reaction using potassium bromate (KBrO₃) in sulfuric acid (H₂SO₄). This method capitalizes on the oxidative properties of KBrO₃ to replace iodine atoms with bromine under controlled conditions.

Procedure :

- Dissolve 2,6-diiodo-3,4,5-trimethylphenol in 0.2 M NaOH.

- Add the solution to a stirred mixture of KBrO₃ in 3.2 M H₂SO₄.

- Heat gradually from 294 K to 338 K over 4 hours.

- Cool to room temperature to precipitate the product as needle-like crystals.

This method achieves a moderate yield (30%) but offers superior regioselectivity compared to direct bromination. The crystalline product requires recrystallization from isopropyl alcohol to attain pharmaceutical-grade purity.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

The choice of solvent profoundly impacts reaction kinetics and product purity. Polar aprotic solvents like acetic acid facilitate bromine dissociation, enhancing electrophilic substitution rates. Conversely, nonpolar solvents (e.g., carbon tetrachloride) reduce side reactions but necessitate higher temperatures, risking decomposition.

Temperature optimization is critical. At temperatures exceeding 50°C, debromination and oxidative side reactions become prevalent, as evidenced by the formation of quinone derivatives in analogous systems. Maintaining the reaction below 10°C suppresses these pathways, favoring the desired di-substituted product.

Purification and Crystallization Techniques

Fractional Distillation

Crude reaction mixtures often contain unreacted starting material and mono-brominated byproducts. Fractional distillation under reduced pressure (10–15 mmHg) isolates the target compound by exploiting differences in boiling points. For 2,6-dibromo-3,4,5-trimethylphenol, distillation is conducted at 234–239°C, with a narrow boiling range (4–20°C between 5% and 95% distillation points) ensuring high purity.

Recrystallization

Recrystallization from isopropyl alcohol removes residual impurities. The product forms long, colorless needles upon slow cooling, with a melting point of 417–421 K. Two successive recrystallizations yield material with >99% purity, as verified by high-performance liquid chromatography (HPLC).

Analytical Characterization

Spectroscopic Data

Industrial-Scale Production Challenges

Byproduct Management

The primary byproduct, 2,4,6-tribromo-3,5-dimethylphenol, arises from over-bromination. Implementing real-time monitoring via UV-Vis spectroscopy (λₘₐₓ = 280 nm) enables prompt reaction quenching to limit byproduct formation.

Environmental Considerations

Bromine recovery systems are mandatory in industrial settings to mitigate environmental impact. Closed-loop scrubbing with sodium hydroxide converts waste HBr into NaBr, which is recycled into subsequent batches.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-3,4,5-trimethylphenol undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as hydroxide ions or amines.

Oxidation Reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and other nucleophiles. The reactions are typically carried out in aqueous or alcoholic solutions at elevated temperatures.

Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in aprotic solvents.

Major Products Formed

Substitution Reactions: Products include 2,6-dihydroxy-3,4,5-trimethylphenol and 2,6-diamino-3,4,5-trimethylphenol.

Oxidation Reactions: Products include 2,6-dibromo-3,4,5-trimethylbenzoic acid and 2,6-dibromo-3,4,5-trimethylbenzaldehyde.

Reduction Reactions: Products include 3,4,5-trimethylphenol.

Scientific Research Applications

2,6-Dibromo-3,4,5-trimethylphenol has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis for the preparation of various brominated compounds.

Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 2,6-Dibromo-3,4,5-trimethylphenol involves its interaction with various molecular targets. The bromine atoms and methyl groups on the phenol ring influence its reactivity and binding affinity to biological molecules. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets are still under investigation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Acidity and Reactivity

Key Compounds Compared :

2,6-Dimethylphenol (CAS: 576-26-1)

3,4,5-Trimethylphenol (CAS: 527-30-6)

2,4,6-Trimethylphenol (CAS: 527-60-6)

2,6-Dibromo-4-methylphenol (CAS: 2432-14-6)

Table 1: Structural and Physicochemical Properties

| Compound | Substituents | Molecular Weight (g/mol) | pKa (Estimated) | Nucleophilicity Index<sup>a</sup> |

|---|---|---|---|---|

| 2,6-Dibromo-3,4,5-trimethylphenol | 2,6-Br; 3,4,5-CH₃ | 293.986 | ~10–11 | Low (due to Br EWGs) |

| 2,6-Dimethylphenol | 2,6-CH₃ | 122.16 | ~133.3 | 2.11 (high) |

| 3,4,5-Trimethylphenol | 3,4,5-CH₃ | 136.19 | ~133.4 | 1.66 (moderate) |

| 2,4,6-Trimethylphenol | 2,4,6-CH₃ | 136.19 | - | - |

| 2,6-Dibromo-4-methylphenol | 2,6-Br; 4-CH₃ | 265.94 | ~9–10 | Very low |

Notes:

- Acidity: Bromine’s electron-withdrawing effect significantly lowers the pKa of 2,6-dibromo-3,4,5-trimethylphenol (~10–11) compared to non-brominated analogs like 2,6-dimethylphenol (pKa ~133.3) .

- Nucleophilicity: Methyl groups enhance nucleophilicity (e.g., 2.11 for 2,6-dimethylphenol), but bromine substitution reduces it (e.g., 1.66 for 3,4,5-trimethylphenol) . The target compound’s nucleophilicity is expected to be even lower due to dual bromine substitution.

Solubility and CO₂ Capture Performance

Key Compounds in Deep Eutectic Solvents (DES) :

- L-menthol:thymol (MTH)

- L-menthol:2,6-xylenol (M26X)

- L-menthol:2,4,6-trimethylphenol (M246)

Table 2: CO₂ Activity Coefficients (γ) in DES at 293.15 K

| DES Component | CO₂ Activity Coefficient (γ) |

|---|---|

| L-menthol:thymol (MTH) | Highest γ (lowest solubility) |

| L-menthol:2,6-xylenol (M26X) | Moderate γ |

| L-menthol:2,4,6-trimethylphenol (M246) | Lower γ (higher solubility) |

Comparison with 2,6-Dibromo-3,4,5-trimethylphenol:

- However, its three methyl groups may partially offset this effect by enhancing hydrophobic interactions .

Reactivity in Cross-Coupling Reactions

Key Findings from Chromium-Salen Catalyzed Reactions :

3,4,5-Trimethylphenol (8) vs. 2,6-Dimethylphenol (46): Similar pKa (~133.3–133.4) but differing nucleophilicity (1.66 vs. 2.11). Cross-coupling dominates (87% yield) over homo-coupling (5%) due to higher nucleophilicity of 46 .

Steric hindrance from 3,4,5-methyl groups may limit access to reactive sites, unlike less-substituted analogs like 2,6-dibromo-4-methylphenol .

Methoxylation and Methylation :

- 2,6-Dibromo-4-methylphenol undergoes methoxylation via a "one-pot" method to form trimethoxytoluene derivatives .

- For 2,6-Dibromo-3,4,5-trimethylphenol, the additional methyl groups may hinder methoxylation at the 4-position, necessitating tailored reaction conditions .

Q & A

Q. What are the established synthetic routes for 2,6-Dibromo-3,4,5-trimethylphenol, and how can their efficiency be optimized?

The synthesis of brominated trimethylphenol derivatives often involves regioselective bromination of pre-functionalized phenolic precursors. For example, bromination of 3,4,5-trimethylphenol using bromine or brominating agents under controlled conditions (e.g., solvent polarity, temperature) can yield 2,6-Dibromo-3,4,5-trimethylphenol. Reaction optimization may include adjusting stoichiometry, catalysts (e.g., Lewis acids), or microwave-assisted synthesis to improve yield and selectivity . Computational modeling (e.g., DFT) can predict regioselectivity and guide experimental design .

Q. How is the crystal structure of 2,6-Dibromo-3,4,5-trimethylphenol determined, and what intermolecular interactions stabilize its lattice?

X-ray crystallography is the primary method for resolving crystal structures. Single-crystal diffraction data collected at synchrotron facilities enable precise determination of bond lengths, angles, and packing motifs. For brominated aromatics, intermolecular interactions such as C–H⋯Br hydrogen bonds, Br⋯Br halogen bonding, and π-π stacking between aromatic rings are critical for lattice stabilization . For example, similar compounds exhibit Br⋯Br contacts (3.4–3.6 Å) and C–H⋯O interactions (2.5–2.7 Å) .

Q. Which spectroscopic techniques are most effective for characterizing the structural and electronic properties of this compound?

- NMR : H and C NMR identify substitution patterns and confirm bromine positions.

- IR Spectroscopy : Detects O–H stretching (~3200 cm) and C–Br vibrations (600–500 cm).

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] for CHBrO: ~307.8 Da).

- UV-Vis : Monitors electronic transitions influenced by bromine’s electron-withdrawing effects .

Advanced Research Questions

Q. What computational methods are employed to study the reaction mechanisms involving 2,6-Dibromo-3,4,5-trimethylphenol in catalytic processes?

Density Functional Theory (DFT) calculations model reaction pathways, such as cross-coupling reactions mediated by transition-metal catalysts (e.g., chromium-salen complexes). Key steps include oxidative addition of the phenolic substrate to the metal center and reductive elimination to form new bonds. Simplified catalyst models (e.g., replacing tert-butyl groups with methyl groups) reduce computational cost while retaining mechanistic insights . Deuterium kinetic isotope effects (KIEs) can validate or refute proposed mechanisms, such as hydrogen atom transfer vs. electron transfer .

Q. How does the presence of bromine substituents influence the compound’s reactivity in cross-coupling reactions?

Bromine’s electronegativity increases the acidity of the phenolic O–H group (pKa ~8–10), facilitating deprotonation and coordination to metal catalysts. Steric effects from 2,6-dibromo and 3,4,5-trimethyl groups may hinder or direct regioselectivity in coupling reactions. For example, in olefin metathesis, bulky 2,6-dibromo substituents on aryloxide ligands enhance catalyst stability by preventing undesired side reactions .

Q. What methodologies assess the environmental degradation of 2,6-Dibromo-3,4,5-trimethylphenol under anaerobic conditions?

- Microbial Consortia Studies : Anaerobic cultures (e.g., sulfate-reducing bacteria) are incubated with the compound to monitor debromination via GC-MS or LC-MS. Isotopic labeling (e.g., C) tracks metabolic pathways .

- Sonochemical Degradation : Ultrasound irradiation generates hydroxyl radicals (•OH) that cleave C–Br bonds. Combined with biodegradation, this hybrid approach reduces toxicity and enhances mineralization efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.